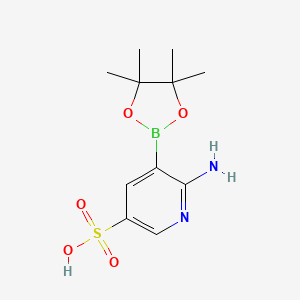
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,2,4-triazine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,2,4-triazine-3,5-dione is a chemical compound characterized by its boronic acid derivative structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,4-dihydro-1,2,4-triazine-3,5-dione with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as palladium or nickel, to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,2,4-triazine-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.
Substitution: The boronic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted boronic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, the compound is used as a building block for the construction of complex molecules. Its boronic acid functionality makes it a versatile reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for probing biological processes.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It can be used as a precursor for the synthesis of pharmaceuticals, including anticancer agents and anti-inflammatory drugs.
Industry: The compound finds applications in materials science, where it is used in the development of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for creating materials with specific functionalities.
Mecanismo De Acción
The mechanism by which 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,2,4-triazine-3,5-dione exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
Cross-Coupling Reactions: The boronic acid moiety targets transition metal catalysts, such as palladium, to form carbon-carbon bonds.
Biological Systems: The compound may target specific enzymes or receptors involved in biological processes, such as cell signaling pathways.
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Boronic Acid Derivatives
Triazine Derivatives
Uniqueness: 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,2,4-triazine-3,5-dione is unique due to its combination of boronic acid and triazine functionalities. This combination provides it with distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN3O4/c1-8(2)9(3,4)17-10(16-8)5-6(14)11-7(15)13-12-5/h1-4H3,(H2,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJVCJMNVQBDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B7955254.png)
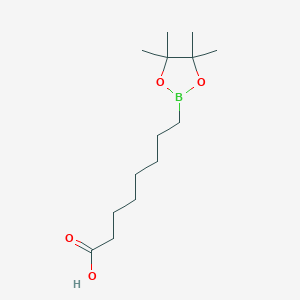


![2-[(4-Fluoro-3-nitrophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7955291.png)
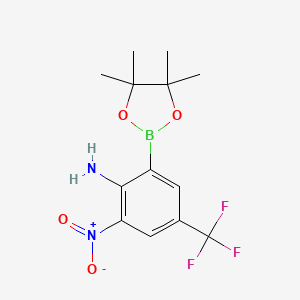
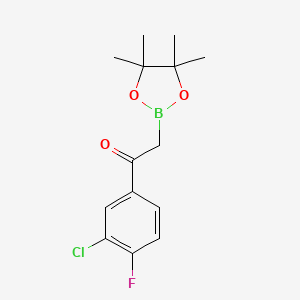
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B7955308.png)
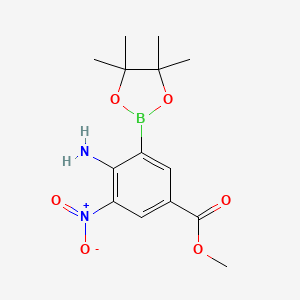
![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B7955321.png)

![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B7955326.png)
![Methyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]furan-3-carboxylate](/img/structure/B7955328.png)
